N-ethyl-L-asparagine

Übersicht

Beschreibung

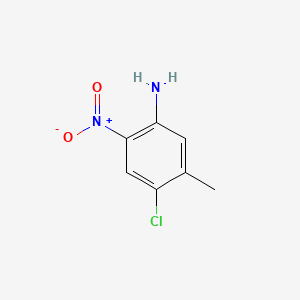

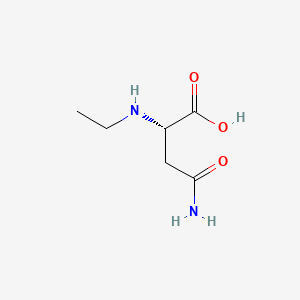

N-ethyl-L-asparagine is a derivative of the amino acid L-asparagine . L-asparagine is an α-amino acid used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid . It is non-essential in humans, meaning the body can synthesize it .

Synthesis Analysis

L-asparagine is synthesized from aspartic acid and ammonia by asparagine synthetase . Asparagine synthetase (ASN) is a key enzyme of nitrogen metabolism in plants. The product of ASN is asparagine, which is involved in nitrogen transport and storage in plants . In the context of microbial fermentation, various carbon and nitrogen sources and concentrations of L-asparagine have been assessed .

Molecular Structure Analysis

Each monomer of L-asparagine consists of about 330 amino acid residues with 14 α-strands and 8 β-helices organized in two domains—a larger one, the N-terminal domain, and a smaller one, the C-terminal domain—linked by approximately 20 residues .

Chemical Reactions Analysis

L-asparaginase (LA) catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Asparagine synthetase (ASN) attaches ammonia to aspartic acid in an amidation reaction .

Wissenschaftliche Forschungsanwendungen

Mutation Studies in Cell Lines :

- L-5178Y mouse lymphoblastic leukemia cells, which are auxotrophic for L-asparagine, were treated with chemical mutagens like ethyl methanesulfonate (EMS) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to investigate the molecular basis of mutation to asparagine prototrophy. This study reveals insights into the mutability of nutritional genetic markers in cell lines, providing a useful system for assessing the mutagenic potential of various agents (Summers, 1973).

Biochemical Pathways in Bacteria :

- The breakdown pathway of N4-ethyl-L-asparagine in Pseudomonas stutzeri was investigated, showing that this derivative is converted into aspartate, indicating that it undergoes hydrolysis similar to asparagine. This research highlights the metabolic processes in bacteria and their ability to process modified amino acids (Dineen & Gray, 1978).

Cancer Treatment and Enzyme Therapy :

- l-Asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine, has been used as an antitumor agent to treat acute lymphoblastic leukemia and lymphosarcoma. Research has focused on microbial production of this enzyme, its protein engineering, and its application in cancer treatment, including discussions on improving therapeutic results and minimizing side effects (Lopes et al., 2017).

Application in Biosensors :

- A study on the design of an application-specific integrated circuit (ASIC) for an L-Asparagine measurement biosensor using an ion-sensitive field effect transistor (ISFET) was conducted. This research is particularly relevant for medical applications, such as monitoring cancer cell growth in leukemia patients (Cruz et al., 2016).

Pharmacokinetics and Clinical Applications :

- The pharmacokinetics of L-asparaginase and its effects on asparagine levels in the cerebrospinal fluid were studied in rhesus monkeys and humans, providing crucial data for optimizing cancer treatment strategies (Riccardi et al., 1981).

Peptide Derivatives in Antitumor Agents :

- Research on the synthesis of peptide derivatives of N-phosphonoacetyl-L-aspartic acid, an antitumor agent, aimed to develop prodrugs or lysosomotropic carriers for cancer treatment. This study provides insights into the chemical synthesis and potential medicinal applications of asparagine derivatives (Gigot & Penninckx, 1984).

Wirkmechanismus

Zukünftige Richtungen

L-asparaginase has shown an excellent therapeutic response to asparagine-auxotrophic cancers such as acute lymphoblastic leukemia (ALL). It has been suggested that L-asparaginase could be developed as an approved antimicrobial drug in the future . There is also potential for the application of L-asparaginase in the treatment of various cancers .

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-(ethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-8-4(6(10)11)3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNLSTNFRUFTLM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953367 | |

| Record name | N-Ethyl-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-L-asparagine | |

CAS RN |

7195-20-2, 313269-83-9 | |

| Record name | N(4)-Ethylasparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007195202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B3056434.png)